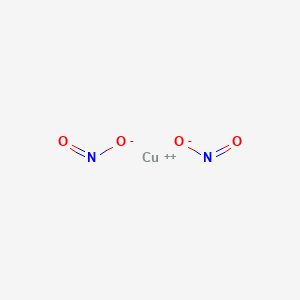
Copper nitrite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper nitrite is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is formed by the reaction of copper(II) sulfate and sodium nitrite. Copper nitrite is a blue-green powder that is insoluble in water and has a molecular weight of 187.57 g/mol.
Mécanisme D'action
Copper nitrite exerts its effects by generating nitric oxide (NO) in the body. NO is a potent signaling molecule that regulates various physiological processes. Copper nitrite can generate NO by reacting with ascorbic acid or other reducing agents. NO generated by copper nitrite can activate the mitochondrial pathway of apoptosis in cancer cells. It can also inhibit the growth of bacteria, fungi, and viruses by damaging their cell membranes.
Biochemical and Physiological Effects:
Copper nitrite has been shown to have various biochemical and physiological effects. It can induce apoptosis in cancer cells by activating the mitochondrial pathway. It can also inhibit the growth of bacteria, fungi, and viruses by damaging their cell membranes. Copper nitrite has been shown to increase the levels of reactive oxygen species (ROS) in cells, which can lead to oxidative stress. However, the exact mechanism by which copper nitrite exerts its effects is not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
Copper nitrite has several advantages as a research tool. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. Copper nitrite can be used to generate NO in vitro and in vivo, which is a useful tool for studying the effects of NO on biological systems. However, copper nitrite has some limitations as a research tool. It can generate ROS, which can lead to oxidative stress and affect the results of experiments. In addition, the effects of copper nitrite on biological systems can be complex and difficult to interpret.
Orientations Futures
There are several future directions for research on copper nitrite. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the development of new applications for copper nitrite, such as in the treatment of neurodegenerative diseases. Further studies are also needed to elucidate the exact mechanism by which copper nitrite exerts its effects on biological systems. Finally, more research is needed to determine the safety and toxicity of copper nitrite, especially in humans.
Méthodes De Synthèse
Copper nitrite can be synthesized by the reaction of copper(II) sulfate and sodium nitrite in an aqueous solution. The reaction is exothermic and requires careful control of the temperature and concentration of the reactants. The resulting blue-green powder can be purified by recrystallization.
Applications De Recherche Scientifique
Copper nitrite has been extensively researched for its potential applications in various fields. In the field of medicine, copper nitrite has been studied for its anti-cancer properties. It has been found that copper nitrite can induce apoptosis in cancer cells by activating the mitochondrial pathway. Copper nitrite has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, copper nitrite has been studied for its antimicrobial properties. It has been found that copper nitrite can inhibit the growth of bacteria, fungi, and viruses.
Propriétés
Numéro CAS |
14984-71-5 |
|---|---|
Nom du produit |
Copper nitrite |
Formule moléculaire |
CuN2O4 |
Poids moléculaire |
155.56 g/mol |
Nom IUPAC |
copper;dinitrite |
InChI |
InChI=1S/Cu.2HNO2/c;2*2-1-3/h;2*(H,2,3)/q+2;;/p-2 |
Clé InChI |
XNEQAVYOCNWYNZ-UHFFFAOYSA-L |
SMILES |
N(=O)[O-].N(=O)[O-].[Cu+2] |
SMILES canonique |
N(=O)[O-].N(=O)[O-].[Cu+2] |
Autres numéros CAS |
14984-71-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



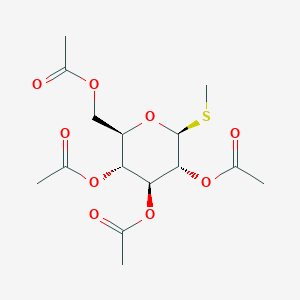
![Piperidine, 2-[3-allyl-4-(dimethylamino)-2,6-diphenylcyclohexyl]-1-methyl-](/img/structure/B81927.png)
![2,2,5,8-Tetramethyl-4H-[1,3]dioxino[4,5-c]pyridine](/img/structure/B81929.png)
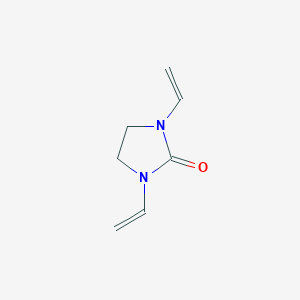




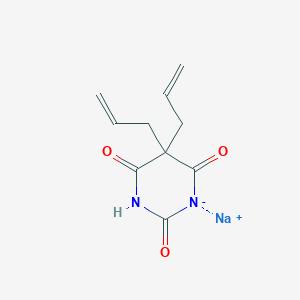
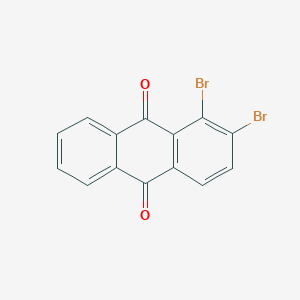

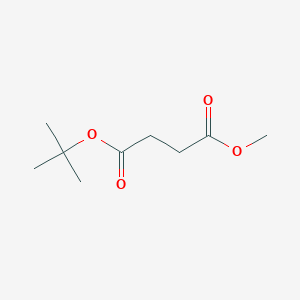
![2-[Ethyl[3-methyl-4-[(4-nitrophenyl)azo]phenyl]amino]ethanol](/img/structure/B81953.png)
